molecular formula C11H9NO2 B2904413 N-[furan-2-yl(phenyl)methylidene]hydroxylamine CAS No. 2067-52-9

N-[furan-2-yl(phenyl)methylidene]hydroxylamine

Cat. No.: B2904413
CAS No.: 2067-52-9
M. Wt: 187.198
InChI Key: QVTOATOPMUKDLA-UHFFFAOYSA-N
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Description

N-[Furan-2-yl(phenyl)methylidene]hydroxylamine (CAS 2067-52-9) is an oxime-based organic compound with a molecular formula of C 11 H 9 NO 2 and a molecular weight of 187.19 g/mol . This chemical, also known as Phenyl-2-furylketoxim, is characterized by its structure featuring both a furan and a phenyl ring attached to a hydroxylamine functional group . The compound is supplied with a purity of ≥95% . As a building block in organic synthesis, this oxime serves as a versatile precursor for the development of more complex molecular architectures. Its molecular framework, which includes hydrogen bond acceptors and a rotatable bond, makes it a valuable scaffold in medicinal chemistry research for constructing potential pharmacologically active molecules . Researchers utilize it in the exploration of heterocyclic compounds and as an intermediate in multi-step synthetic pathways. For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . It is recommended to store the material sealed in a dry environment at 2-8°C to ensure its long-term stability . This product is for Research and Further Manufacturing Use Only and is not intended for direct human use, including diagnostic or personal applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[furan-2-yl(phenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-12-11(10-7-4-8-14-10)9-5-2-1-3-6-9/h1-8,13H/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTOATOPMUKDLA-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91137-23-4
Record name 2-BENZOYLFURAN OXIME
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[furan-2-yl(phenyl)methylidene]hydroxylamine typically involves the condensation reaction between furan-2-carbaldehyde and phenylhydroxylamine. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: N-[furan-2-yl(phenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The furan and phenyl rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.

Scientific Research Applications

N-[furan-2-yl(phenyl)methylidene]hydroxylamine is a chemical compound with the molecular formula C11H9NO2C_{11}H_9NO_2 . It features a furan ring linked to a phenyl group. The compound contains an oxime substituent, which is a functional group that can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity.

Scientific Research Applications

N-[furan-2-yl(phenyl)methylidene]hydroxylamine is used in scientific research as a building block for synthesizing more complex organic molecules. Specifically, research has explored its antimicrobial and antitumor properties, as well as its neuroprotective potential.

Antimicrobial Properties

  • Oximes, including N-[furan-2-yl(phenyl)methylidene]hydroxylamine, have demonstrated the ability to inhibit kinases, such as AMP-activated protein kinase (AMPK) and phosphatidylinositol 3-kinase (PI3K), which are crucial for cellular signaling pathways.
  • It has demonstrated effectiveness against pathogens like Pyricularia oryzae and Botrytis cinerea, highlighting its potential as a lead compound for developing new antimicrobial agents.

Antitumor Activity

  • The compound interacts with proteins involved in tumor progression and exhibits neuroprotective effects by targeting β-amyloid plaques associated with Alzheimer’s disease. The benzofuran moiety enhances its binding affinity to these targets.
  • It can inhibit SIRT1, a NAD(+)-dependent deacetylase implicated in cancer cell proliferation. The binding occurs in the C-pocket of SIRT1, blocking the transformation of NAD(+) and subsequently inhibiting deacetylase activity, which is crucial for cancer cell proliferation.

Neuroprotective Potential

  • N-[furan-2-yl(phenyl)methylidene]hydroxylamine interacts effectively with β-amyloid plaques, suggesting potential therapeutic applications in treating Alzheimer's disease.

Mechanism of Action

The mechanism by which N-[furan-2-yl(phenyl)methylidene]hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxylamine group can participate in redox reactions, influencing cellular processes and pathways. The furan and phenyl rings may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

    N-(furan-2-ylmethylidene)hydroxylamine: Lacks the phenyl group, which may affect its reactivity and applications.

    N-(phenylmethylidene)hydroxylamine: Lacks the furan ring, potentially altering its chemical properties and biological activity.

Uniqueness: N-[furan-2-yl(phenyl)methylidene]hydroxylamine is unique due to the presence of both furan and phenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications.

Biological Activity

N-[furan-2-yl(phenyl)methylidene]hydroxylamine, a compound featuring both furan and phenyl moieties, has garnered interest in the realm of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C12H11NO Molecular Formula \text{C}_{12}\text{H}_{11}\text{N}\text{O}\quad \text{ Molecular Formula }

This compound is characterized by a furan ring attached to a phenyl group through a methylene bridge and a hydroxylamine functional group. The presence of these functional groups is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been observed to exhibit:

  • Antimicrobial Activity : The compound may inhibit bacterial growth by interfering with essential metabolic pathways.
  • Anticancer Properties : It potentially modulates cell signaling pathways involved in cancer progression, although specific targets remain to be fully elucidated.

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. For instance, derivatives of furan have shown effectiveness against various pathogens:

Pathogen Activity Reference
Escherichia coliModerate inhibition (MIC: 8.33 µM)
Staphylococcus aureusStrong inhibition (MIC: 5.64 µM)
Candida albicansAntifungal activity (MIC: 16.69 µM)

Case Studies

  • Anticancer Activity : A study explored the anticancer potential of furan derivatives, including hydroxylamines. These compounds exhibited cytotoxic effects against various cancer cell lines, suggesting a promising avenue for drug development targeting cancer cells .
  • Antiviral Properties : Research into related compounds has identified potential antiviral activities against viruses such as SARS-CoV-2. For example, derivatives were shown to inhibit viral replication at low micromolar concentrations, indicating that similar structures may hold therapeutic promise against viral infections .

Summary of Findings

The biological activity of this compound is supported by diverse research findings indicating its potential as an antimicrobial and anticancer agent. The compound's mechanism involves interference with key biological pathways, making it a candidate for further exploration in drug development.

Q & A

Q. How can regioselective functionalization of the furan ring be achieved to modulate bioactivity?

  • Methodology : Employ Pd-catalyzed cross-coupling (Suzuki-Miyaura) at the 5-position of the furan ring. Monitor selectivity via 19^{19}F NMR if using fluorinated aryl boronic acids. Assess electronic effects using Hammett plots .

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